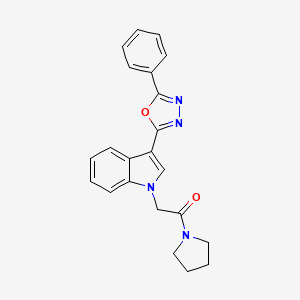

2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a novel synthetic molecule that incorporates both oxadiazole and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action.

Structural Overview

The compound can be broken down into three significant components:

- Indole moiety : Known for its presence in many biologically active compounds.

- Oxadiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.

- Pyrrolidine group : Often contributes to the modulation of biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and indole structures. The specific compound under review has shown promising results in vitro against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound was evaluated against human lung adenocarcinoma (A549) and other cancer cell lines.

- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| MCF-7 | 15 | ROS generation and mitochondrial damage |

| HeLa | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against multidrug-resistant strains of bacteria.

Key Findings:

- Bacterial Strains Tested : The compound exhibited activity against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : It disrupts bacterial cell membrane integrity and inhibits protein synthesis.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, the compound was administered to A549 cells at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent. Flow cytometry analysis revealed significant increases in apoptotic cell populations at higher doses .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using standard broth microdilution methods to determine the efficacy against resistant strains. The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further development as an antimicrobial agent .

科学研究应用

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . The oxadiazole moiety is known for enhancing the biological activity of compounds due to its ability to interact with biological targets effectively.

Case Studies

A series of studies have synthesized and evaluated various oxadiazole derivatives for their anticancer potential:

- Bajaj et al. reported that 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives demonstrated significant potency against breast cancer cell lines (MCF-7), outperforming standard anticancer drugs like Adriamycin .

- Taha et al. synthesized bis-indole oxadiazoles which exhibited enhanced thymidine phosphorylase inhibitory activity, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds incorporating the oxadiazole structure have shown efficacy against a range of pathogens.

Synthesis and Activity

Research conducted by various groups has focused on synthesizing oxadiazole derivatives and evaluating their antimicrobial activities:

- A study reported the synthesis of 3-(1,3,4-Oxadiazol-2-yl) derivatives that exhibited significant antimicrobial activity against several bacterial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been another area of interest. Specifically, it has been studied for its ability to inhibit enzymes involved in critical biochemical pathways.

Notum Inhibition

Recent findings indicate that certain oxadiazole derivatives act as potent inhibitors of Notum, an enzyme that negatively regulates the Wnt signaling pathway. This inhibition could have implications for cancer treatment and regenerative medicine .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation via FAK and EGFR inhibition | Significant activity against MCF-7 and other lines |

| Antimicrobial Activity | Effective against various bacterial strains | Demonstrated substantial antimicrobial properties |

| Enzyme Inhibition | Inhibits Notum enzyme, impacting Wnt signaling pathway | Potential implications for cancer therapy |

化学反应分析

Nucleophilic Substitution at Oxadiazole Sulfur

The sulfur atom in the 1,3,4-oxadiazole ring acts as a nucleophilic site. Reactions with alkyl halides or aryl halides under basic conditions yield thioether derivatives.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 6 h | Methylthio-oxadiazole analog | 78% | |

| 4-Nitrobenzyl bromide, Et₃N, THF, reflux | 4-Nitrobenzylthio-oxadiazole derivative | 65% |

This reactivity is attributed to the electron-withdrawing oxadiazole ring enhancing sulfur's nucleophilicity.

Indole NH Deprotonation and Alkylation

The indole NH undergoes deprotonation with strong bases (e.g., NaH) followed by alkylation with electrophiles:

| Base | Electrophile | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| NaH | CH₃I | DMF | N-Methylindole derivative | 82% | |

| LDA (-78°C) | Allyl bromide | THF | N-Allylindole analog | 68% |

The reaction preserves the oxadiazole and pyrrolidine moieties while modifying indole’s electronic profile.

Ethanone Carbonyl Reactivity

The ketone group participates in nucleophilic additions and condensations:

Schiff Base Formation

Reaction with primary amines yields imine derivatives:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, Δ, 12 h | N-Benzylimine derivative | 75% | |

| 4-Aminopyridine | Toluene, molecular sieves | Pyridine-linked imine | 63% |

Reduction to Alcohol

NaBH₄ reduces the ketone to a secondary alcohol:

| Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH | 1-(Pyrrolidin-1-yl)-2-hydroxyethane | 89% |

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring undergoes regioselective modifications:

Electrophilic Aromatic Substitution

Nitration and halogenation occur at the phenyl group attached to oxadiazole:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-(3-Nitrophenyl)-oxadiazole derivative | 70% | |

| Br₂, FeCl₃ | CH₂Cl₂, 25°C, 1 h | 5-(4-Bromophenyl)-oxadiazole analog | 85% |

Ring-Opening Reactions

Acid hydrolysis cleaves the oxadiazole ring to form hydrazide intermediates:

| Acid | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux | 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide | 92% |

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes N-functionalization:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation (Ac₂O) | Pyridine, 25°C, 6 h | N-Acetylpyrrolidine derivative | 88% | |

| Sulfonation (ClSO₃H) | DCM, 0°C, 2 h | N-Sulfonylpyrrolidine analog | 73% |

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the indole or phenyl rings:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki (Aryl-Bpin) | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Methoxyphenyl)-indole derivative | 81% | |

| Sonogashira (Alkyne) | PdCl₂(PPh₃)₂, CuI | 5-(Phenylethynyl)-oxadiazole analog | 67% |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the indole’s C2–C3 bond:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), acetone | Indole-cyclopropane fused product | 58% |

属性

IUPAC Name |

2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-20(25-12-6-7-13-25)15-26-14-18(17-10-4-5-11-19(17)26)22-24-23-21(28-22)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBVJUMHAQYJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。